5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Overview
Description
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is a type of porphyrin. It is used as a catalyst for epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations . It is also used for optical oxygen sensors and pressure-sensitive colors as the active component .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) involves several steps. The methods of synthesis of this compound, its use in catalysis, and its reaction with nucleophiles to yield new monomeric porphyrins have been highlighted in various studies .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is complex. It contains four equivalent reactive sites for thiol-fluoride substitution and can act as a platform for peptide cyclisation through reaction with two or more cysteine residues .Chemical Reactions Analysis
The chemical reactions involving 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are diverse. It is used in various chemical reactions, including epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are unique. It has a molecular weight of 974.55 and its empirical formula is C44H10F20N4 .Scientific Research Applications
Corrosion Inhibition
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PF-1) has been studied for its inhibitory effect in corrosion environments. It's particularly effective on J55 steel in sweet corrosive mediums (3.5 wt % NaCl + CO2), showing significant surface protection and wettability changes (Singh et al., 2017).
Photodetector Applications
The compound's utility in photodetector devices has been explored. Thin films of this compound exhibit properties suitable for photodetection, highlighting its potential in organic-based device applications (Farag et al., 2021).
Catalysis in Fuel Cells
It also shows promise in catalyzing oxygen reduction, useful in low-temperature proton exchange membrane fuel cells. This application leverages its electrocatalytic activity, enhancing reduction rates at varying temperatures (Zhang et al., 2005).
Heterogeneous Catalysis
This compound reacts with various nucleophiles, leading to novel porphyrinic materials. Such reactions are crucial for synthesizing new monomeric porphyrins and polymeric matrices, important in heterogeneous catalysis (Costa et al., 2011).
Photoluminescence and Photocatalysis
It's involved in the formation of novel polyoxomolybdate with photoluminescent properties and potential in photocatalytic applications (Chen, 2020).
Oxygen Sensing
The compound is used in oxygen-sensitive membranes, demonstrating variations in luminescent properties under different conditions, valuable for oxygen sensing in various applications (Badocco et al., 2009).
Molecular Recognition in Blood Analysis
Additionally, it has been utilized in microsensors for molecular recognition, particularly for the ultrasensitive determination of biomarkers in blood, indicating its relevance in biomedical applications (Stefan-van Staden et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is cysteine-containing peptides . This compound acts as a scaffold for the stapling and multicyclisation of these peptides .
Mode of Action
The compound contains four equivalent reactive sites for thiol-fluoride substitution . It interacts with its targets (cysteine residues) through these reactive sites, leading to the formation of cyclic structures . This interaction results in the stapling and multicyclisation of the peptides .
Future Directions
The future directions for 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are promising. It is being explored as a robust and versatile platform for peptide stapling and multi-cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .
properties
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H8F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRRJZUTYPIXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H8F20N4Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1078.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72076-09-6 | |
Record name | 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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